Tryptophyltyrosine
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Overview
Description
Tryptophyltyrosine is a dipeptide composed of the amino acids tryptophan and tyrosine This compound is formed through the peptide bond between the carboxyl group of tryptophan and the amino group of tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions: Tryptophyltyrosine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to yield the final dipeptide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and the removal of protecting groups. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized dipeptide to ensure its purity and quality.
Chemical Reactions Analysis
Types of Reactions: Tryptophyltyrosine undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form products such as kynurenine.
Reduction: The nitro group of tyrosine can be reduced to form amino derivatives.
Substitution: The hydroxyl group of tyrosine can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Amino derivatives of tyrosine.
Substitution: Alkylated or acylated derivatives of tyrosine.
Scientific Research Applications
Tryptophyltyrosine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of tryptophyltyrosine involves its interaction with specific molecular targets and pathways. The indole ring of tryptophan and the phenolic hydroxyl group of tyrosine play crucial roles in binding to enzymes and receptors. These interactions can modulate various biological processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Tryptophan: An essential amino acid and precursor to serotonin and melatonin.
Tyrosine: A non-essential amino acid involved in the synthesis of catecholamines.
Phenylalanine: An aromatic amino acid and precursor to tyrosine.
Uniqueness of Tryptophyltyrosine: this compound is unique due to its combination of tryptophan and tyrosine, which allows it to exhibit properties of both amino acids. This dual functionality makes it a valuable compound for studying peptide interactions and developing therapeutic agents.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H21N3O4/c21-16(10-13-11-22-17-4-2-1-3-15(13)17)19(25)23-18(20(26)27)9-12-5-7-14(24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27) |
InChI Key |
TYYLDKGBCJGJGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
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